Cas no 1189746-38-0 (Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-)

2-Bromo-6-(1-fluoro-1-methylethyl)pyridine is a halogenated pyridine derivative featuring a bromo substituent at the 2-position and a fluorinated isopropyl group at the 6-position. This compound is of interest in synthetic organic chemistry due to its utility as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of both bromine and fluorine enhances its reactivity in cross-coupling reactions, enabling selective functionalization. The steric and electronic effects of the fluorinated alkyl group contribute to its stability and influence regioselectivity in further transformations. Suitable for controlled modifications, it is commonly employed in metal-catalyzed reactions and nucleophilic substitutions under controlled conditions.
Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- structure
1189746-38-0 structure
Product Name:Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-
CAS No:1189746-38-0
MF:C8H9BrFN
MW:218.066164731979
CID:6635137
PubChem ID:83855080
Update Time:2025-06-07

Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-
    • 2-bromo-6-(2-fluoropropan-2-yl)pyridine
    • SCHEMBL906764
    • 1189746-38-0
    • LICLCJOOPLSQCK-UHFFFAOYSA-N
    • EN300-6825548
    • 2-bromo-6-(1-fluoro-1-methyl-ethyl)-pyridine
    • Inchi: 1S/C8H9BrFN/c1-8(2,10)6-4-3-5-7(9)11-6/h3-5H,1-2H3
    • InChI Key: LICLCJOOPLSQCK-UHFFFAOYSA-N
    • SMILES: C1(Br)=NC(C(F)(C)C)=CC=C1

Computed Properties

  • Exact Mass: 216.99024g/mol
  • Monoisotopic Mass: 216.99024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.411±0.06 g/cm3(Predicted)
  • Boiling Point: 225.8±25.0 °C(Predicted)
  • pka: 0.06±0.12(Predicted)

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Additional information on Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-

Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- (CAS No. 1189746-38-0): A Comprehensive Overview

Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)-, identified by its CAS number 1189746-38-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the pyridine family, a class of heterocyclic aromatic compounds characterized by a nitrogen atom embedded within a six-membered ring. The presence of bromine and fluoromethyl substituents at the 2nd and 6th positions, respectively, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The structural configuration of Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- is highly intriguing from a chemical perspective. The bromine atom at the 2-position serves as a versatile handle for further functionalization through nucleophilic substitution reactions. This allows chemists to introduce various functional groups, enabling the synthesis of more complex molecules. Concurrently, the fluoromethyl group at the 6-position introduces electron-withdrawing effects that can influence the reactivity and electronic properties of the molecule. Such structural features are particularly appealing in medicinal chemistry, where precise control over molecular interactions is crucial for designing effective therapeutic agents.

In recent years, there has been growing interest in exploring the potential applications of halogenated pyridines in pharmaceuticals. The combination of bromine and fluorine substituents in Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- makes it an attractive scaffold for developing novel drugs. For instance, halogenated pyridines have been extensively studied as intermediates in the synthesis of kinase inhibitors, which are widely used to treat cancers and inflammatory diseases. The electron-deficient nature of these compounds enhances their binding affinity to biological targets, making them potent pharmacological tools.

One of the most notable applications of Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- is in the field of antiviral research. Recent studies have demonstrated its utility in synthesizing compounds that inhibit viral replication by targeting essential enzymatic pathways. The bromine substituent facilitates cross-coupling reactions, allowing for the introduction of diverse pharmacophores that can disrupt viral mechanisms. Furthermore, the fluoromethyl group enhances metabolic stability, ensuring that the drug remains active within the biological system for longer periods.

The synthesis of Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- involves multi-step organic transformations that highlight its synthetic versatility. Traditional methods often employ palladium-catalyzed cross-coupling reactions to introduce the bromine and fluoromethyl groups. However, emerging techniques such as transition-metal-free radical reactions are being explored as alternative pathways to achieve similar results with higher selectivity and efficiency. These advancements not only streamline the synthesis process but also open up new possibilities for modifying the compound's structure to optimize its pharmacological properties.

The role of computational chemistry in understanding and designing molecules like Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- cannot be overstated. Molecular modeling techniques allow researchers to predict how different substituents will influence the compound's behavior both in vitro and in vivo. By simulating interactions with biological targets such as enzymes and receptors, scientists can identify potential lead compounds before conducting expensive experimental trials. This approach accelerates drug discovery pipelines and reduces attrition rates by prioritizing promising candidates based on robust computational data.

In conclusion, Pyridine, 2-bromo-6-(1-fluoro-1-methylethyl)- (CAS No. 1189746-38-0) represents a fascinating example of how structural modifications can enhance a molecule's utility in pharmaceutical applications. Its unique combination of bromine and fluoromethyl substituents makes it a valuable building block for synthesizing innovative therapeutic agents. As research continues to uncover new ways to leverage halogenated pyridines, compounds like this one are poised to play an increasingly important role in addressing some of medicine's most pressing challenges.

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